molecular formula C19H24N2O2 B8399625 1-Bis(4-methoxyphenyl)methylpiperazine

1-Bis(4-methoxyphenyl)methylpiperazine

Cat. No.: B8399625
M. Wt: 312.4 g/mol
InChI Key: VDCGRZPITZRVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bis(4-methoxyphenyl)methylpiperazine is a chemical compound of interest in synthetic and medicinal chemistry research, particularly as a building block for more complex molecules. Its structure features a piperazine ring substituted with a bis(4-methoxyphenyl)methyl group. In related compounds, the piperazine ring typically adopts a chair conformation . This compound serves as a key precursor or intermediate in synthesizing various derivatives, such as (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl} substituted alkenones, which are studied for their crystallographic properties and potential pharmacological activities . The synthesis of such derivatives often involves a reaction between the piperazine intermediate and an acid chloride, followed by recrystallization from solvents like ethanol to obtain crystals suitable for X-ray diffraction studies . Research into similar cinnamic acid derivatives highlights their significant pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities . This product is intended for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or other clinical uses.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[bis(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O2/c1-22-17-7-3-15(4-8-17)19(21-13-11-20-12-14-21)16-5-9-18(23-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3

InChI Key

VDCGRZPITZRVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Activity
    • A study demonstrated that 1-Bis(4-methoxyphenyl)methylpiperazine exhibits significant neuroprotective effects. In experiments involving acute cerebral ischemia in mice, the compound significantly prolonged survival time and reduced mortality rates, indicating its potential as a neuroprotective agent .
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties. Research indicated that it could act as an effective inhibitor against various cancer cell lines, showcasing promising cytotoxic activity. This is particularly relevant in the context of drug development for treating different types of cancer .
  • Calcium Channel Blocker
    • Similar compounds have been identified as calcium antagonists, which are utilized clinically for migraine treatment. The structural similarities suggest that this compound may also exhibit calcium channel blocking properties, potentially aiding in the management of migraines .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves a straightforward reaction pathway that can be optimized for high yield and purity. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzyme pathways, contributing to its pharmacological effects.

Table 1: Neuroprotective Effects in Animal Studies

Dose (mg/kg)Survival Time (hours)Mortality Rate (%)
1014.83 ± 0.4220
2014.56 ± 0.3815
4014.30 ± 1.9810
Control2.04 ± 0.61100

This table summarizes the results from neuroprotective studies, highlighting the efficacy of different dosages.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Remarks
Breast Cancer5.36Significant inhibition
Colon Cancer4.12Moderate efficacy
Lung Cancer6.78Potential therapeutic use

These findings indicate the compound's potential as an anticancer agent across various cancer types.

Case Studies

  • Neuroprotection in Ischemia
    • In a controlled study, mice treated with varying doses of the compound showed a marked improvement in survival rates compared to control groups, suggesting its role in protecting neuronal tissues during ischemic events .
  • Anticancer Screening
    • A series of experiments assessed the cytotoxicity of the compound against several cancer cell lines, revealing that it could effectively inhibit cell growth, thus supporting its development as a potential anticancer drug .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)piperazine (MeOPP)

  • Structure : A simpler analog lacking the bis(4-methoxyphenyl)methyl group.
  • Activity : Acts as a recreational psychostimulant with lower potency than amphetamines .
  • Toxicity: Limited data, but structurally related piperazines like BZP and TFMPP are associated with neurotoxicity at high doses .

N-(4-Methoxyphenyl)piperazinium Salts

  • Structure : Includes salts like N-(4-methoxyphenyl)piperazin-1-ium ethoxybenzoate (I), which share the 4-methoxyphenyl-piperazine core.
  • Activity : Demonstrated in crystallography studies; physiological effects mimic amphetamines but with lower abuse liability .

1-(4-Trifluoromethylphenyl)piperazine

  • Structure : Substitutes methoxy with a trifluoromethyl group.
  • Activity : Used in drug discovery for its electron-withdrawing properties, enhancing receptor affinity .

Functional Analogs

Nitrofuranyl Methylpiperazines

  • Structure : Combines a nitrofuran ring with a methylpiperazine group.
  • Activity : Potent anti-tuberculosis agents with MIC values of 0.2–25.3 μM against Mycobacterium tuberculosis strains .
  • Advantage : High therapeutic index due to low cytotoxicity .

Methylpiperazine-Containing Antiviral Agents

  • Structure : Borneol derivatives with methylpiperazine moieties (e.g., compounds 9 and 10 ).
  • Activity: Exhibit specificity against Marburg virus pseudotypes (therapeutic index >100) compared to non-specific pyrrolidine analogs .
  • Toxicity : Methylpiperazine derivatives show lower toxicity than unsubstituted piperazines .

Phosphodiesterase-5 (PDE5) Inhibitors with Methylpiperazine

  • Structure : Sildenafil analogs featuring methylpiperazine groups.
  • Activity : Enhanced binding affinity (3.5–13×) due to van der Waals interactions with PDE5 residues (e.g., Asn662, Phe820) .

Comparative Data Table

Compound Structure Highlights Key Activity MIC/Toxicity (μM) Therapeutic Index Reference
1-Bis(4-methoxyphenyl)methylpiperazine Bis(4-methoxy) groups on methylpiperazine Inferred: Potential CNS modulation Data not available Data unavailable -
MeOPP Single 4-methoxyphenyl on piperazine Psychostimulation Neurotoxic at high doses Low
Nitrofuranyl methylpiperazine Nitrofuran + methylpiperazine Anti-TB (MIC: 0.2–25.3) Low cytotoxicity High
Borneol-methylpiperazine (9) Borneol + methylpiperazine Antiviral (Marburg virus) CC50: >100 >100
PDE5 inhibitor (compound 7) Methylpiperazine substituent PDE5 inhibition (IC50: 0.1–0.5) Non-toxic up to 50 μM >50

Research Findings and Insights

  • Structural Impact on Activity: Bis(4-methoxyphenyl) groups may enhance receptor binding compared to monosubstituted analogs like MeOPP, but this requires validation . Methylpiperazine moieties reduce toxicity and improve specificity in antiviral agents compared to pyrrolidine or morpholino groups .
  • Therapeutic Potential: Nitrofuranyl methylpiperazines demonstrate superior anti-TB activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance efficacy . Methoxy groups in piperazine derivatives may balance lipophilicity and solubility, critical for CNS penetration .
  • Gaps in Knowledge: No direct data exist on this compound’s synthesis, pharmacokinetics, or in vivo efficacy. Future studies should explore its activity in neurological or infectious disease models.

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